molecular formula C10H12O5 B13961273 Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate CAS No. 6141-59-9

Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate

Cat. No.: B13961273
CAS No.: 6141-59-9
M. Wt: 212.20 g/mol
InChI Key: SMOLSDULBFJVIZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy group, a carboxylate ester, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 5-methylfuran-3-carboxylic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux for several hours

The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Methyl 2-(2-hydroxyethyl)-5-methylfuran-3-carboxylate.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate

Comparison

Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties compared to similar compounds like Methyl 2-(2-methoxy-2-oxoethyl)benzoate, which has a benzene ring instead

Properties

CAS No.

6141-59-9

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate

InChI

InChI=1S/C10H12O5/c1-6-4-7(10(12)14-3)8(15-6)5-9(11)13-2/h4H,5H2,1-3H3

InChI Key

SMOLSDULBFJVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)CC(=O)OC)C(=O)OC

Origin of Product

United States

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